BenchChemオンラインストアへようこそ!

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

Drug Discovery Medicinal Chemistry Lead Optimization

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide (CAS 862807-17-8) is a synthetic small molecule with the molecular formula C₂₀H₂₁F₂N₃O₅S₂ and a molecular weight of 485.52 g/mol. It belongs to the sulfamoyl benzamidothiazole class, a scaffold recognized for its capacity to modulate NF-κB signaling pathways.

Molecular Formula C20H21F2N3O5S2
Molecular Weight 485.52
CAS No. 862807-17-8
Cat. No. B2383986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
CAS862807-17-8
Molecular FormulaC20H21F2N3O5S2
Molecular Weight485.52
Structural Identifiers
SMILESCOCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
InChIInChI=1S/C20H21F2N3O5S2/c1-29-9-7-25(8-10-30-2)32(27,28)15-5-3-13(4-6-15)19(26)24-20-23-18-16(22)11-14(21)12-17(18)31-20/h3-6,11-12H,7-10H2,1-2H3,(H,23,24,26)
InChIKeyOSGNABNMFXGDSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide (CAS 862807-17-8): Structural Identity and Procurement Baseline


4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide (CAS 862807-17-8) is a synthetic small molecule with the molecular formula C₂₀H₂₁F₂N₃O₅S₂ and a molecular weight of 485.52 g/mol . It belongs to the sulfamoyl benzamidothiazole class, a scaffold recognized for its capacity to modulate NF-κB signaling pathways [1]. The compound integrates three key structural modules: a central benzamide core, a 4,6-difluoro-1,3-benzothiazole moiety, and a bis(2-methoxyethyl)sulfamoyl substituent. This specific combination of pharmacophoric elements distinguishes it from other benzothiazole derivatives available in screening libraries, positioning it as a specialized candidate for immunomodulation and vaccine adjuvant research programs [1].

Why Generic Benzothiazole Sulfonamides Cannot Replace 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide


Compounds within the benzothiazole sulfonamide family exhibit extreme sensitivity to substitution patterns, making simple functional group interchange scientifically unsound. Published structure-activity relationship (SAR) data demonstrate that even minor modifications to the benzothiazole ring or the sulfamoyl substituent can dramatically alter NF-κB prolongation potency, with some analogs losing all activity while optimized congeners achieve low-micromolar EC₅₀ values [1]. The 4,6-difluoro substitution pattern on the benzothiazole core modulates electronic effects and metabolic stability in ways that chlorine or unsubstituted analogs cannot replicate, as evidenced by differential metabolic turnover rates in liver microsome assays across fluorinated versus non-fluorinated benzothiazole series [2]. The bis(2-methoxyethyl)sulfamoyl group provides a distinct hydrophilicity-lipophilicity balance compared to simpler dimethyl- or diallyl-sulfamoyl variants, directly impacting both aqueous solubility for in vitro assay compatibility and membrane partitioning for cellular target engagement .

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight Advantage Over the 4,6-Dichloro Analog: Implications for Ligand Efficiency and Permeability

The target compound (MW 485.52 g/mol) is approximately 33 g/mol lighter than its closest cataloged analog, 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide (MW 518.43 g/mol) . This MW reduction, driven by fluorine (atomic weight 19.0) substituting chlorine (atomic weight 35.5) at two positions, translates to lower heavy atom count (30 vs. 32) and potentially improved ligand efficiency indices when normalized for per-atom binding contributions. The lower MW also predicts enhanced passive membrane permeability based on the established inverse correlation between molecular weight and transcellular diffusion rates [1].

Drug Discovery Medicinal Chemistry Lead Optimization

Electronic Differentiation: Hammett and Lipophilicity Effects of 4,6-Difluoro vs. 4,6-Dichloro Substitution

The 4,6-difluoro substitution on the benzothiazole ring generates a distinct electronic environment compared to 4,6-dichloro. Fluorine exhibits a Hammett σₘ value of +0.34 versus chlorine at +0.37, but critically differs in its σₚ value (+0.06 for F vs. +0.23 for Cl), resulting in a markedly different resonance electronic effect [1]. This electronic modulation can directly impact the benzothiazole nitrogen basicity and hydrogen-bond acceptor capacity of the ring system, which are critical determinants of target binding affinity. Additionally, fluorination typically reduces lipophilicity relative to chlorination (Hansch π values: F = +0.14 vs. Cl = +0.71 per substituent), which for the 4,6-disubstituted case predicts a substantial LogP difference of approximately 1.14 log units lower for the difluoro compound [2].

Physical Organic Chemistry QSAR ADME Prediction

Class-Level NF-κB Pathway Activity: Potency Benchmark from Sulfamoyl Benzamidothiazole SAR Series

The sulfamoyl benzamidothiazole scaffold to which the target compound belongs has been validated in a high-throughput NF-κB reporter assay. The foundational compound in this series (Compound 1 from Shukla et al.) demonstrated sustained NF-κB activation following TLR4 stimulation with LPS. Through systematic SAR exploration, optimized analogs within this class achieved NF-κB activation EC₅₀ values as low as 0.9 µM and enhanced immunostimulatory cytokine release (including IL-6 and TNF-α) in THP-1 human monocytic cells and murine primary dendritic cells [1] . Importantly, selected compounds from this series functioned as co-adjuvants in murine vaccination studies, significantly enhancing antigen-specific antibody titers when combined with the FDA-approved TLR4 agonist MPLA compared to MPLA alone [1].

Immunology Vaccine Adjuvant NF-κB Signaling

Predicted Metabolic Stability Advantage of 4,6-Difluoro over Non-Fluorinated Benzothiazole Analogs

Fluorination of the benzothiazole core at metabolically vulnerable positions (4- and 6-) is expected to block oxidative metabolism, consistent with established fluorination strategies in medicinal chemistry. In a related fluorinated benzothiazole series developed for CB2 receptor targeting, 4-fluoro-substituted analogs displayed 91–98% intact compound remaining after 60-minute incubation with mouse liver microsomes (MLM), representing exceptional metabolic stability [1]. While this data is from a structurally distinct benzothiazole series, the metabolic protection conferred by aryl C–F bonds at analogous positions can be reasonably extrapolated to the 4,6-difluoro substitution pattern of the target compound. Non-fluorinated or mono-fluorinated benzothiazole analogs typically exhibit more rapid oxidative clearance [2].

Drug Metabolism Pharmacokinetics Microsomal Stability

High-Value Application Scenarios for 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide


Vaccine Adjuvant Discovery and Co-Adjuvant Optimization Programs

This compound serves as a structural entry point into the sulfamoyl benzamidothiazole class, which has demonstrated in vivo co-adjuvant activity in murine vaccination models. When combined with the FDA-approved TLR4 agonist MPLA, class representatives significantly enhanced antigen-specific antibody titers compared to MPLA alone [1]. Research teams developing next-generation vaccine adjuvants for infectious disease or cancer immunotherapy can use this compound as a starting scaffold for systematic SAR exploration, with the 4,6-difluoro substitution offering a metabolically stable core that can be further diversified at the sulfamoyl and benzamide positions [1].

NF-κB Pathway Mechanistic Probe Development

The sulfamoyl benzamidothiazole class has been linked to sustained NF-κB activation through a mechanism involving intracellular Ca²⁺ elevation and NFAT translocation, distinct from direct TLR agonism [1]. The target compound can serve as a tool molecule for dissecting non-canonical NF-κB activation pathways in immune cells. Its bis(2-methoxyethyl)sulfamoyl group, which contributes to aqueous solubility, makes it compatible with standard cell-based assay formats at the micromolar concentrations required for pathway interrogation [2].

Comparative Physicochemical Profiling Against Dichloro and Other Halogenated Benzothiazole Analogs

The 4,6-difluoro substitution pattern provides a distinct physicochemical profile (lower molecular weight, reduced lipophilicity, altered electronic properties) compared to the 4,6-dichloro analog and other halogenated variants. This makes the compound valuable for systematic property-based lead optimization studies, where parallel assessment of fluoro, chloro, bromo, and unsubstituted benzothiazole congeners can deconvolute the contributions of lipophilicity, electronics, and steric effects to target binding and ADME outcomes .

Chemical Biology Tool for Immunometabolism Research

Given the established link between NF-κB signaling and metabolic reprogramming in immune cells, this compound can be deployed as a chemical probe in immunometabolism studies. The class has been shown to enhance cytokine release (IL-6, TNF-α) in human monocytic THP-1 cells [1], providing a phenotypic readout for investigating metabolic checkpoint modulation in innate immune activation. The predicted metabolic stability of the 4,6-difluoro core [3] supports its use in longer-duration cell culture experiments without rapid compound depletion.

Quote Request

Request a Quote for 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.